1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea is an organic compound that features a urea functional group attached to a 1,3-benzodioxole and a 2-benzylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-isocyanate with 2-benzylphenylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the benzyl group on the phenyl ring.
1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a benzyl group.
1-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom on the phenyl ring.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-(2-benzylphenyl)urea is unique due to the presence of both the 1,3-benzodioxole and the 2-benzylphenyl moieties, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-benzylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-17-10-11-19-20(13-17)26-14-25-19)23-18-9-5-4-8-16(18)12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAXKKXUQNQSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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